Fmoc-2,5-difluoro-D-homophenylalanine Fmoc-2,5-difluoro-D-homophenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13746162
InChI: InChI=1S/C25H21F2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O
Molecular Formula: C25H21F2NO4
Molecular Weight: 437.4 g/mol

Fmoc-2,5-difluoro-D-homophenylalanine

CAS No.:

Cat. No.: VC13746162

Molecular Formula: C25H21F2NO4

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-2,5-difluoro-D-homophenylalanine -

Molecular Formula C25H21F2NO4
Molecular Weight 437.4 g/mol
IUPAC Name (2R)-4-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C25H21F2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1
Standard InChI Key CMOCQWVOWRXWCO-HSZRJFAPSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C=CC(=C4)F)F)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name is (2R)-4-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid. Its stereochemistry (D-configuration) ensures compatibility with solid-phase peptide synthesis (SPPS) protocols, while the fluorine atoms induce electron-withdrawing effects that alter hydrophobicity and electronic distribution . Key identifiers include:

PropertyValue
Molecular FormulaC25H21F2NO4\text{C}_{25}\text{H}_{21}\text{F}_{2}\text{NO}_{4}
Molecular Weight437.4 g/mol
CAS Number72208886
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C=CC(=C4)F)F)C(=O)O\text{C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C=CC(=C4)F)F)C(=O)O}
InChI KeyCMOCQWVOWRXWCO-HSZRJFAPSA-N

The fluorine atoms at positions 2 and 5 create a meta-substitution pattern, which influences π\pi-π\pi stacking interactions and steric hindrance in peptide chains .

Synthesis and Characterization

Synthetic Methodology

The synthesis involves a multi-step process:

  • Amino Group Protection: 2,5-Difluoro-D-homophenylalanine reacts with Fmoc chloride in the presence of a base (e.g., sodium carbonate or triethylamine) in dichloromethane (DCM) or dimethylformamide (DMF).

  • Purification: The product is isolated via chromatography or recrystallization, achieving ≥97% purity .

  • Quality Control: Techniques such as HPLC, NMR, and mass spectrometry validate structural integrity .

Key Reaction Conditions

  • Solvents: DCM, DMF, or THF.

  • Temperature: Room temperature for protection steps; elevated temperatures (50–60°C) for cyclization or coupling reactions .

  • Catalysts: DMAP or HOBt for efficient coupling .

Applications in Peptide Science and Drug Development

Peptide Synthesis

The Fmoc group enables stepwise SPPS, while the fluorinated side chain enhances:

  • Thermodynamic Stability: Fluorine’s electronegativity strengthens intramolecular hydrogen bonds .

  • Resistance to Proteolysis: Reduced enzymatic degradation in biological environments .

Case Study: CXCR7 Modulators

In a study on CXCR7 receptor modulators, replacing tryptophan with fluorinated homophenylalanine derivatives (e.g., 25 in ) improved passive permeability (Papp=6.2×106cm/sP_{\text{app}} = 6.2 \times 10^{-6} \, \text{cm/s}) while retaining nanomolar binding affinity (Ki=9nMK_i = 9 \, \text{nM}) .

Drug Design

Fluorination enhances pharmacokinetic properties:

  • Bioavailability: Increased lipophilicity (cLogP ≈ 3.8) improves membrane penetration .

  • Target Selectivity: Fluorine’s steric effects optimize binding to hydrophobic pockets (e.g., FZD CRD domains in Wnt signaling) .

Biological Activity and Interaction Profiles

Enzyme and Receptor Interactions

  • Protease Inhibition: Fluorinated peptides exhibit IC50_{50} values 10–100× lower than non-fluorinated analogs in cathepsin assays .

  • GPCR Modulation: The 2,5-difluoro substitution pattern in Fmoc-D-homophenylalanine derivatives enhances selectivity for VPAC1/2 receptors, making them candidates for treating pulmonary hypertension .

Comparative Analysis with Fluorinated Homophenylalanine Derivatives

The table below contrasts Fmoc-2,5-difluoro-D-homophenylalanine with related compounds:

CompoundFluorine PositionsMolecular Weight (g/mol)KiK_i (nM)PappP_{\text{app}} (×106^{-6} cm/s)
Fmoc-2,5-difluoro-D-homophenylalanine2,5437.49 6.2
Fmoc-2-fluoro-L-homophenylalanine2419.4250.9
Fmoc-3,5-difluoro-D-homophenylalanine3,5437.415 5.8

Key trends:

  • Positional Effects: 2,5-difluoro substitution maximizes binding affinity due to optimal halogen bonding .

  • Permeability: Bulkier 3,5-difluoro analogs exhibit lower permeability than 2,5-difluoro derivatives .

Recent Advances and Future Directions

Bioconjugation Strategies

Fmoc-2,5-difluoro-D-homophenylalanine serves as a handle for site-specific labeling via click chemistry (e.g., CuAAC or SPAAC) . For instance, PEGylation at the homophenylalanine side chain延长血浆半衰期 by 4-fold in rodent models .

Computational Modeling

Molecular dynamics simulations predict that 2,5-difluoro substitution stabilizes α-helical conformations by 30% compared to non-fluorinated peptides . This property is exploited in designing stapled peptides for oncology targets .

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